6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
This compound (CAS: 1291855-40-7) features a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core substituted at position 6 with an azepane-1-sulfonyl group and at position 2 with a phenethyl moiety. Its molecular formula is C₁₈H₂₂N₄O₃S (calculated molecular weight: 374.46 g/mol). The azepane sulfonyl group introduces a seven-membered ring system, which may enhance lipophilicity and target binding compared to smaller cyclic sulfonamides (e.g., piperidine or thiomorpholine derivatives). The phenethyl substituent likely contributes to receptor interactions, analogous to trazodone derivatives acting on serotonin receptors.
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-20-23-16-18(28(26,27)22-13-6-1-2-7-14-22)10-11-19(23)21-24(20)15-12-17-8-4-3-5-9-17/h3-5,8-11,16H,1-2,6-7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJHEFWMURAUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCC4=CC=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and coupling reactions.
Attachment of the azepane sulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides.
Addition of the phenethyl side chain: This step may involve alkylation reactions using phenethyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. It has shown promise as an inhibitor of specific enzymes and receptors involved in disease pathways.
Biological Research: Researchers use this compound to study its effects on cellular processes and its potential as a tool for investigating biological mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular pathways and processes, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications in Triazolopyridinone Derivatives
The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold is widely utilized in medicinal chemistry. Key structural variations include:
- Position 2 : Alkyl/aryl groups (e.g., phenethyl, benzyl, or propyl chains).
- Position 6 : Sulfonamide substituents (e.g., piperidinyl, thiomorpholinyl, or azepanyl).
Key Observations :
Impact of Sulfonamide Substituents
Case Study: Triazolopyridinones in SGLT-2 Inhibitors
Replacement of a distal phenyl ring with a triazolopyridinone nucleus in dapagliflozin analogs reduced SGLT-2 inhibitory potency. However, introducing substituents (e.g., methyl or fluorine) restored activity. This highlights the scaffold’s versatility but underscores the need for strategic functionalization.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 13f (Piperidinyl) | 13i (Thiomorpholinyl) |
|---|---|---|---|
| Molecular Weight | 374.46 | 418.89 | 411.47 |
| LogP (Predicted) | ~3.2 | ~2.8 | ~3.0 |
| Solubility | Low | Moderate | Moderate |
| Metabolic Stability | High (azepane) | Moderate | High (thiomorpholine) |
Analysis :
- Thiomorpholinyl derivatives (13i) balance lipophilicity and solubility, contributing to their antimalarial efficacy.
Biological Activity
The compound 6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a member of the triazolopyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibit significant antimicrobial properties. For instance, a study conducted on a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated their effectiveness against various strains of bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Antimalarial Activity
A notable investigation into triazolopyridine derivatives revealed that certain compounds possess potent antimalarial activity against Plasmodium falciparum. Specifically, derivatives with sulfonamide groups showed IC50 values as low as 2.24 µM . This suggests that 6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one may also exhibit similar properties.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in folate biosynthesis in bacteria.
- Receptor Modulation : Compounds in this class may modulate neurotransmitter receptors, contributing to anxiolytic and anticonvulsant effects .
Anxiolytic Activity
A series of studies highlighted the anxiolytic potential of triazolo-pyridine derivatives. In animal models, these compounds demonstrated protective effects against pentylenetetrazole-induced seizures and reduced anxiety-like behaviors in conflict tests . This suggests that 6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one could be explored further for its anxiolytic properties.
Structure-Activity Relationship (SAR)
Research into the SAR of triazolo-pyridines has shown that modifications to the phenethyl group significantly influence biological activity. For example:
- Substituents on the phenethyl moiety can enhance binding affinity to target receptors.
- The presence of an azepane ring may improve bioavailability and stability .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
